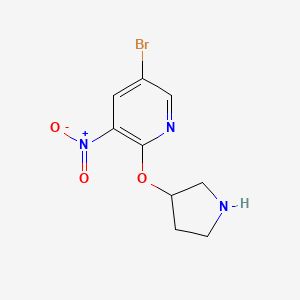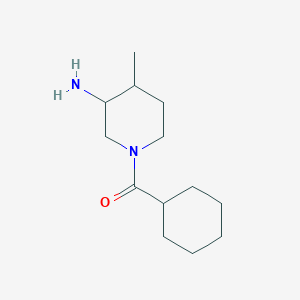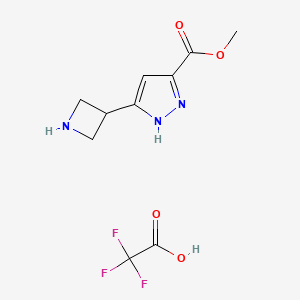
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrazole ring, and a trifluoroacetic acid moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the pyrazole ring. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(azetidin-3-yl)prop-2-ynoate; trifluoroacetic acid
- 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine tetra(trifluoroacetic acid salt)
Uniqueness
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .
Propiedades
Fórmula molecular |
C10H12F3N3O4 |
|---|---|
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
methyl 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)7-2-6(10-11-7)5-3-9-4-5;3-2(4,5)1(6)7/h2,5,9H,3-4H2,1H3,(H,10,11);(H,6,7) |
Clave InChI |
JNVDZKWWSSEBCQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NNC(=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
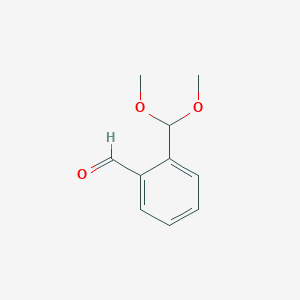
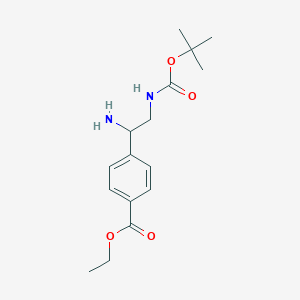





![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
